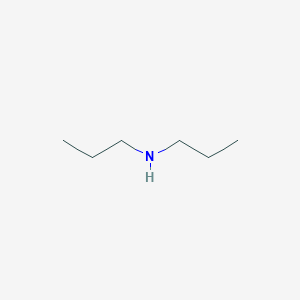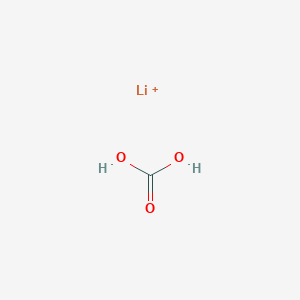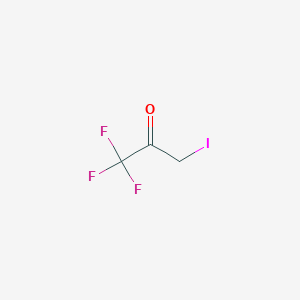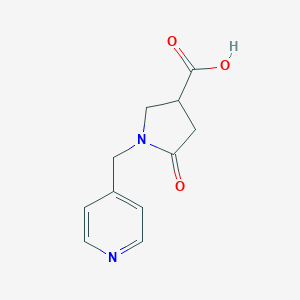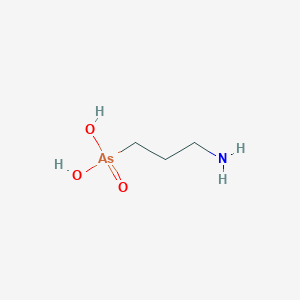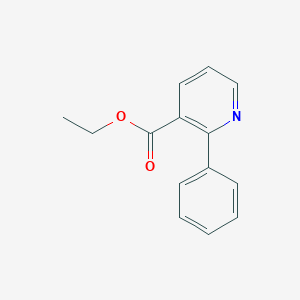
1-(2-Phenyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenyloxiran-2-yl)ethanone is an organic compound with the molecular formula C10H10O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group and an acetyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of styrene oxide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid or acetophenone.
Reduction: 2-Phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Phenyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Phenyloxiran-2-yl)ethanone involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenyl and acetyl groups can influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but with a different functional group.
2-Phenyl-1,2-ethanediol: A reduction product of 1-(2-Phenyloxiran-2-yl)ethanone.
2,3-Diphenyloxirane: Another member of the oxirane family with two phenyl groups
Uniqueness
This compound is unique due to the presence of both a phenyl and an acetyl group, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
154881-54-6 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


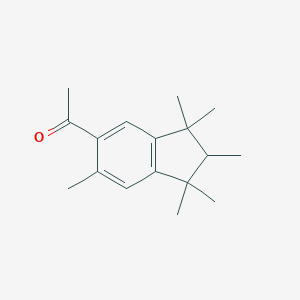
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)


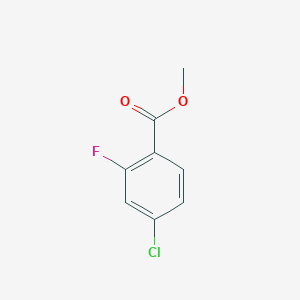
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

